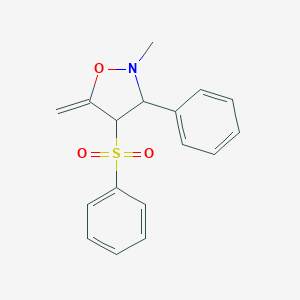![molecular formula C11H9NO3 B351373 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one CAS No. 34797-29-0](/img/structure/B351373.png)
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one
Vue d'ensemble
Description
“2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are important functionalized skeletons and play a crucial role in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one” is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The exact structure would depend on the relative position of the heteroatoms and the double bonds .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one” can be diverse and complex. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Orientations Futures
The future directions in the research of “2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one” and its derivatives could involve the development of new synthesis methods that are more efficient and cost-effective . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit a wide range of biological activity
Mode of Action
The exact mode of action of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is currently unknown due to the lack of specific studies on this compound. It’s known that similar compounds interact with their targets leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways . The specific pathways and downstream effects would depend on the compound’s targets and mode of action.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Propriétés
IUPAC Name |
2-(2-oxopropyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-10-12-9-5-3-2-4-8(9)11(14)15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQUBSLDQSAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


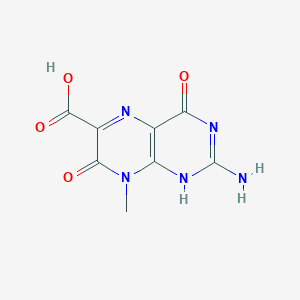
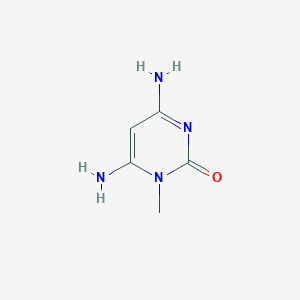
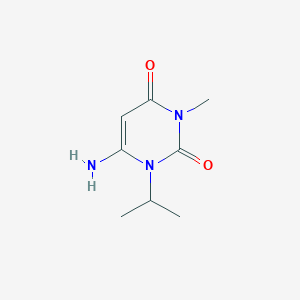
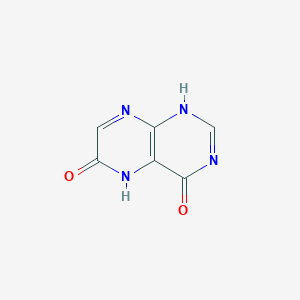
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)


![7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B351366.png)

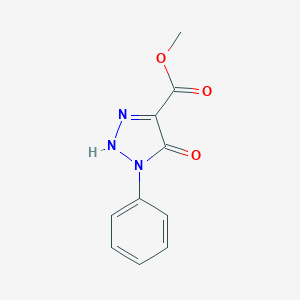
![6-Nitropyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B351436.png)
